This compound can be sourced from various chemical suppliers and databases, such as PubChem and Benchchem. It is categorized as a polyhydroxyphenyl compound, which indicates the presence of multiple hydroxyl functional groups on aromatic rings. The compound's Chemical Abstracts Service (CAS) number is 17720-60-4, which is used for identification in chemical literature and databases.
The synthesis of 1-(2,4-Dihydroxyphenyl)-2-(3,4-dihydroxyphenyl)ethanone typically involves several methods, including:
The molecular structure of 1-(2,4-Dihydroxyphenyl)-2-(3,4-dihydroxyphenyl)ethanone can be described as follows:
C(C(=O)C1=CC(=C(C=C1O)O)C2=CC(=C(C=C2O)O))
InChI=1S/C14H12O4/c15-10-5-6-11(17)12(16)7-1-3-8(10)13(18)14(7)9(4-2-8)19/h1-7,15-18H
1-(2,4-Dihydroxyphenyl)-2-(3,4-dihydroxyphenyl)ethanone participates in various chemical reactions due to its functional groups:
The mechanism by which 1-(2,4-Dihydroxyphenyl)-2-(3,4-dihydroxyphenyl)ethanone exerts its biological effects involves several pathways:
1-(2,4-Dihydroxyphenyl)-2-(3,4-dihydroxyphenyl)ethanone has diverse applications across various scientific fields:
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: 54986-75-3
CAS No.: 85815-37-8